2-Hydroxy-4-methylbenzophenone

Vue d'ensemble

Description

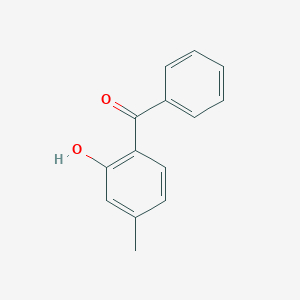

2-Hydroxy-4-methylbenzophenone: is an organic compound with the molecular formula C14H12O2 . It is a derivative of benzophenone, characterized by the presence of a hydroxyl group at the second position and a methyl group at the fourth position on the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-4-methylbenzophenone typically involves the Friedel-Crafts acylation reaction. The starting materials are p-toluoyl chloride and phenol . The reaction is catalyzed by aluminum chloride in the presence of a solvent such as dichloromethane . The reaction proceeds as follows: [ \text{C}_6\text{H}_5\text{OH} + \text{C}_6\text{H}_4\text{COCl} \rightarrow \text{C}_6\text{H}_4(\text{OH})\text{COC}_6\text{H}_4\text{CH}_3 ]

Industrial Production Methods: In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial production.

Analyse Des Réactions Chimiques

Types of Reactions:

Oxidation: 2-Hydroxy-4-methylbenzophenone can undergo oxidation reactions to form corresponding quinones.

Reduction: Reduction of this compound can lead to the formation of hydroxybenzyl alcohol derivatives.

Substitution: Electrophilic substitution reactions can occur on the benzene ring, leading to various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include and .

Reduction: Reducing agents such as and are used.

Substitution: Reagents like and can be used for halogenation reactions.

Major Products:

Oxidation: Formation of quinones.

Reduction: Formation of hydroxybenzyl alcohol derivatives.

Substitution: Formation of halogenated benzophenone derivatives.

Applications De Recherche Scientifique

Cosmetic Industry

2-Hydroxy-4-methylbenzophenone serves as an effective UV filter in sunscreens and other cosmetic products. Its ability to absorb UV radiation helps protect skin from harmful effects, making it a popular ingredient in formulations aimed at photoprotection.

- Functionality : Acts as an antioxidant, providing cellular protection against oxidative stress.

- Regulatory Status : Approved for use in cosmetics at concentrations up to 5% in formulations .

Plastics and Coatings

This compound is utilized as a photostabilizer in various plastic products, enhancing their durability against UV degradation. It absorbs UV light in the range of 290–400 nm, making it suitable for applications where light stability is crucial.

- Applications :

- Used in coatings for outdoor furniture and automotive parts.

- Enhances the longevity of plastic materials exposed to sunlight.

Pharmaceutical Applications

Recent studies have explored the potential therapeutic effects of this compound, including anti-inflammatory properties and possible roles in drug formulations.

- Research Findings :

- Exhibits antioxidant properties that may contribute to its efficacy in pharmaceutical applications.

- Investigated for potential use in topical formulations aimed at reducing inflammation and promoting skin health.

Table 1: Comparison of UV Absorption Efficacy

| Compound Name | UV Absorption Range (nm) | Notable Features |

|---|---|---|

| This compound | 290–400 | Effective antioxidant and UV filter |

| Oxybenzone (Benzophenone-3) | 280–320 | Commonly used but has safety concerns |

| 2',5-Dichloro-2-hydroxy-4-methylbenzophenone | 290–350 | Different biological activities |

Table 2: Regulatory Status in Cosmetics

| Region | Maximum Concentration (%) | Approval Status |

|---|---|---|

| European Union | 5 | Approved for use in cosmetics |

| United States | Varies by formulation | Generally recognized as safe |

Case Study 1: Efficacy in Sunscreen Formulations

A study evaluated the effectiveness of various benzophenone derivatives, including this compound, in sunscreen formulations. Results indicated that this compound significantly reduced UV-induced skin damage in clinical trials involving human subjects .

Case Study 2: Environmental Impact Assessment

Research conducted on the environmental persistence of benzophenones revealed that while effective as UV filters, their accumulation in aquatic environments poses potential risks to ecosystems. Monitoring studies showed detectable levels of benzophenones in surface waters, raising concerns about their ecological impact .

Mécanisme D'action

The mechanism of action of 2-Hydroxy-4-methylbenzophenone involves its ability to absorb ultraviolet light and undergo photochemical reactions . This property makes it effective as a UV filter in sunscreens. The compound absorbs UV radiation and dissipates the energy as heat, preventing damage to the skin. In biological systems, it can interact with enzymes and other proteins, affecting their activity and function.

Comparaison Avec Des Composés Similaires

2-Hydroxy-4-methoxybenzophenone:

4-Methylbenzophenone: Lacks the hydroxyl group, making it less effective as a UV filter.

2,4-Dihydroxybenzophenone: Contains an additional hydroxyl group, enhancing its UV-absorbing properties.

Uniqueness: 2-Hydroxy-4-methylbenzophenone is unique due to the presence of both a hydroxyl and a methyl group, which confer specific chemical properties and reactivity. Its ability to act as a photoinitiator and UV filter makes it valuable in various applications.

Activité Biologique

2-Hydroxy-4-methylbenzophenone (HMB) is an organic compound belonging to the benzophenone family, recognized for its diverse biological activities. This article delves into the compound's biological properties, including its antioxidant, anti-inflammatory, and potential photoprotective effects, while also addressing its safety profile based on various studies.

Chemical Structure and Properties

- Molecular Formula : CHO

- Molecular Weight : Approximately 212.24 g/mol

- Structure : The compound features a hydroxyl group (-OH) at the 2-position and a methyl group (-CH₃) at the 4'-position of one of the phenyl rings, contributing to its unique chemical reactivity and biological activity .

Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant properties , which help protect cells from oxidative stress. Antioxidants play a crucial role in neutralizing free radicals, thereby mitigating cellular damage and reducing the risk of chronic diseases .

Anti-inflammatory Effects

In addition to its antioxidant capabilities, HMB has been studied for its anti-inflammatory effects . In vitro studies have demonstrated that HMB can inhibit pro-inflammatory cytokines, suggesting potential therapeutic applications in inflammatory conditions .

Photoprotective Capabilities

HMB is noted for its photoprotective properties , making it valuable in cosmetic formulations aimed at protecting skin from UV radiation. Its ability to filter UV light helps prevent skin damage and photoaging, which is particularly relevant in sunscreens and skincare products .

Toxicological Studies

Despite its beneficial properties, the safety profile of HMB has been scrutinized through various toxicological studies:

- Animal Studies : In chronic toxicity studies involving rats and mice, HMB was administered via diet and topical applications. Findings indicated dose-dependent increases in liver and kidney weights, alongside changes in reproductive parameters such as decreased epididymal sperm density . Notably, a no-observed-adverse-effect level (NOAEL) was established at 6250 ppm for microscopic lesions in both species.

- Genotoxicity : HMB exhibited weak mutagenic effects in certain assays (e.g., Salmonella typhimurium), indicating a need for cautious use in consumer products .

Case Studies and Research Findings

Several studies have documented the biological activity of HMB:

Propriétés

IUPAC Name |

(2-hydroxy-4-methylphenyl)-phenylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O2/c1-10-7-8-12(13(15)9-10)14(16)11-5-3-2-4-6-11/h2-9,15H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIZCNUWGIVQQBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(=O)C2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00184970 | |

| Record name | Benzophenone, 2-hydroxy-4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00184970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3098-18-8 | |

| Record name | Benzophenone, 2-hydroxy-4-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003098188 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzophenone, 2-hydroxy-4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00184970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Hydroxy-4-methylbenzophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Can 2-Hydroxy-4-methylbenzophenone be used to synthesize coumarin derivatives? If so, what are the advantages of the method described in the research?

A1: Yes, this compound can be utilized as a starting material to synthesize coumarin derivatives. The research article "Synthetic Studies of Coumarin Derivatives from o-Hydroxybenzophenones with Phenylacetic Acid and Acetic Anhydride" [] demonstrates this synthesis using various o-hydroxybenzophenones, including this compound, reacted with phenylacetic acid and acetic anhydride in the presence of triethylamine (TEA).

Q2: What are the applications of polymers incorporating this compound derivatives?

A2: The research article "Copolymerization of UV‐absorbers, II" [] explores the incorporation of polymerizable UV-absorbers, including a derivative of this compound (4-allyloxy-2-hydroxy-4'-methylbenzophenone), into styrene copolymers. These copolymers, containing 2-8% of the UV-stabilizer, demonstrated enhanced stability against UV irradiation. [] The study assessed various parameters like carbonyl index, hydroxy index, tensile strength, elongation at break, and evaporation loss after UV exposure, confirming the efficacy of the incorporated UV-stabilizers. [] This highlights the potential application of this compound derivatives in developing UV-resistant materials, which are valuable in diverse fields like coatings, packaging, and textiles.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.